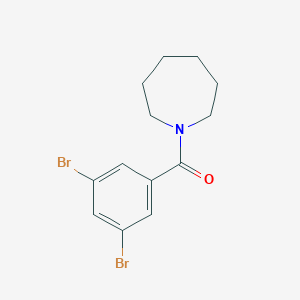

1-(3,5-Dibromobenzoyl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15Br2NO |

|---|---|

Molecular Weight |

361.07 g/mol |

IUPAC Name |

azepan-1-yl-(3,5-dibromophenyl)methanone |

InChI |

InChI=1S/C13H15Br2NO/c14-11-7-10(8-12(15)9-11)13(17)16-5-3-1-2-4-6-16/h7-9H,1-6H2 |

InChI Key |

JUZYPZJSFMXTBR-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Absolute Configuration and Conformation

Determination of Ring Fusion Stereochemistry

No data is available to determine the ring fusion stereochemistry of 1-(3,5-Dibromobenzoyl)azepane. This type of analysis would typically involve advanced 2D NMR techniques or single-crystal X-ray diffraction.

Analysis of Conformational Preferences in the Solid State

Information regarding the solid-state conformation of this compound is not available. Such an analysis would require crystallographic data, which has not been reported for this compound.

Computational Chemistry and Theoretical Investigations of 1 3,5 Dibromobenzoyl Azepane

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide a fundamental understanding of the molecular properties of 1-(3,5-Dibromobenzoyl)azepane. karazin.uanih.govnih.gov These computational methods allow for the investigation of the molecule's electronic structure, aromaticity, and conformational possibilities. karazin.uanih.gov

Electronic Structure Analysis (HOMO, LUMO, Molecular Electrostatic Potential)

The electronic character of a molecule is paramount to its reactivity and interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the electron-donating and accepting capabilities of this compound. researchgate.netnih.govmdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. scirp.org

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution across the molecule, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.netbhu.ac.in In a typical MEP map, red areas indicate negative electrostatic potential, often associated with lone pairs of electronegative atoms, and are susceptible to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, usually around hydrogen atoms, and are targets for nucleophiles. bhu.ac.in For this compound, the oxygen atom of the carbonyl group and the bromine atoms would be expected to exhibit negative potential, while the hydrogen atoms on the azepane ring would show positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment (µ) | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Aromaticity and Electron Delocalization Studies

The concept of aromaticity is crucial for understanding the stability and reactivity of the dibromobenzoyl moiety of the molecule. rsc.orgarxiv.org Aromaticity is characterized by cyclic delocalization of π-electrons, which leads to enhanced stability. masterorganicchemistry.comineosopen.org Computational methods can quantify the degree of aromaticity through various indices. The presence of the benzene (B151609) ring in this compound confers significant aromatic character. The electron-withdrawing bromine atoms and the carbonyl group can influence the electron density and delocalization within the aromatic ring. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of this compound over time, providing insights into its interactions and structural stability. nih.govmdpi.com

Ligand-Target Interaction Prediction (Focus on chemical binding modes)

Predicting how a molecule like this compound might interact with a biological target is a key application of molecular modeling. semanticscholar.orgfrontiersin.org Techniques like molecular docking can be used to predict the preferred binding orientation and affinity of the molecule within the active site of a protein. biotech-asia.orgnih.gov These predictions are based on scoring functions that evaluate the complementarity of the ligand and target in terms of shape and chemical properties, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. frontiersin.orgosti.gov The dibromobenzoyl group could participate in π-stacking or halogen bonding, while the carbonyl oxygen could act as a hydrogen bond acceptor.

Stability and Flexibility of the Azepane Scaffold

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the azepane scaffold. tubitak.gov.trmdpi.com These simulations model the movement of atoms over time, providing a detailed picture of the molecule's flexibility and the stability of its different conformations. biotech-asia.org The azepane ring, being a seven-membered ring, is known for its flexibility, and MD simulations can reveal the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. Recent studies have highlighted the potential of novel azepane scaffolds in drug discovery, underscoring the importance of understanding their structural dynamics. nih.gov

Semi-Empirical Molecular Orbital Calculations

Semi-empirical molecular orbital methods, which blend quantum mechanical principles with empirical parameters, serve as a computationally efficient approach for investigating the electronic structure and properties of molecules. numberanalytics.comnumberanalytics.com These methods, such as AM1, PM3, and RM1, are particularly useful for large molecules where high-level ab initio calculations are prohibitively expensive. numberanalytics.comnumberanalytics.com They rely on approximations that simplify the complex calculations of molecular orbitals and their corresponding energies by incorporating experimentally derived data. numberanalytics.com

While no specific semi-empirical molecular orbital calculations for this compound have been found in the surveyed literature, the application of such methods to structurally related compounds provides a framework for how such an investigation could be approached. For instance, semi-empirical methods have been employed to study the energetics and geometries of various organic molecules, including those containing halogen atoms and amide functionalities. nih.gov

A theoretical study on this compound would likely begin with the optimization of its molecular geometry using a semi-empirical method like PM3 or AM1. numberanalytics.com This process would determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. Following geometry optimization, key electronic properties could be calculated. These properties are valuable in understanding the molecule's reactivity and potential interactions.

Table 1: Hypothetical Electronic Properties of this compound from a Semi-Empirical Calculation

| Property | Hypothetical Value | Unit |

| Heat of Formation | Data not available | kcal/mol |

| Ionization Potential | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

Note: The values in this table are hypothetical examples and are not based on actual experimental or computational data for this compound, as such data is not available in the public domain.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity and Reaction Mechanisms of 1 3,5 Dibromobenzoyl Azepane

Reactions of the Azepane Nitrogen

The nitrogen atom within the azepane ring, being part of an amide, exhibits characteristic reactivity, including hydrolysis, potential for N-alkylation/acylation under specific conditions, and reductive transformations.

Amide Hydrolysis and N-Alkylation/Acylation

Amide bonds, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. byjus.comsavemyexams.comlibretexts.org In the case of 1-(3,5-dibromobenzoyl)azepane, hydrolysis would break the amide bond, yielding 3,5-dibromobenzoic acid and azepane. This reaction is typically carried out by refluxing with an aqueous acid or base. savemyexams.commasterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com Base-catalyzed hydrolysis proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. byjus.com

While direct N-alkylation or N-acylation of the amide nitrogen is generally difficult due to the delocalization of the nitrogen's lone pair into the carbonyl group, these transformations can be achieved under specific conditions. For instance, N-alkylation of amides can sometimes be accomplished using strong bases and alkylating agents. researchgate.netbeilstein-journals.org The N-alkylation and N-arylation of related dibenz[b,f]azepine systems have been investigated, although challenges in achieving stable atropisomers at room temperature were noted. nih.gov

Reductive Transformations

The amide group in this compound can be reduced to an amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which can reduce the amide to the corresponding secondary amine, 1-((3,5-dibromophenyl)methyl)azepane. savemyexams.com This reaction provides a pathway to convert the benzoyl moiety into a benzyl (B1604629) group while retaining the azepane ring structure.

Reactions Involving the Bromine Substituents on the Benzoyl Moiety

The two bromine atoms on the benzoyl ring are key functional groups that enable a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atoms on the aromatic ring of this compound serve as excellent handles for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Reaction : The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com this compound can undergo sequential or double Suzuki coupling with aryl or vinyl boronic acids to introduce new substituents at the 3- and 5-positions of the benzoyl ring. wikipedia.orgnih.govresearchgate.net The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgdiva-portal.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions. nih.gov

Heck Reaction : The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgmdpi.com This reaction is catalyzed by a palladium complex and requires a base. diva-portal.orgorganic-chemistry.org The bromine atoms of this compound can react with various alkenes to introduce vinyl groups onto the aromatic ring. The mechanism generally proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination. diva-portal.orglibretexts.org

Sonogashira Reaction : The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. researchgate.netbeilstein-journals.orgmdpi.commdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netmdpi.commdpi.com this compound can be reacted with terminal alkynes to synthesize diarylalkynes or other alkynyl-substituted derivatives. nih.govrsc.org The reaction can be performed under mild conditions and tolerates a wide range of functional groups. mdpi.com

| Cross-Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | Biaryls, Styrenes |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkenes |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkynes |

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orglibretexts.org The benzoyl group itself is electron-withdrawing, which can facilitate SNAr reactions on the dibrominated ring, although the activation might not be as strong as with nitro groups. libretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.orgnih.gov This pathway could potentially allow for the displacement of the bromine atoms by strong nucleophiles, especially under forcing conditions or with further activation of the aromatic ring. shd-pub.org.rs

Reactivity of the Benzoyl Carbonyl Group

The carbonyl group of the benzoyl moiety is an electrophilic center and can undergo nucleophilic attack. However, its reactivity is somewhat attenuated by the resonance delocalization with the lone pair of the adjacent nitrogen atom of the amide. Despite this, the carbonyl group can still participate in certain reactions. For instance, it can be reduced using strong reducing agents like lithium aluminum hydride, as mentioned in the context of reductive transformations of the amide. This reduction typically leads to the conversion of the carbonyl group to a methylene (B1212753) group (CH₂).

Scientific Article on this compound Not Possible Due to Lack of Available Data

A comprehensive search of publicly available scientific literature, including chemical databases and peer-reviewed journals, has revealed no specific information regarding the reactivity, reaction mechanisms, stereochemical course of reactions, or mechanistic studies of transformation pathways for the chemical compound this compound.

Despite extensive search queries targeting the compound by name and related structural motifs, no dedicated studies or even passing mentions of its chemical behavior could be located. General searches on the reactivity of N-aroylazepanes and the stereochemistry of N-benzoyl derivatives yielded information on related but structurally distinct molecules. These findings, however, cannot be extrapolated to this compound without direct experimental evidence, as minor structural changes, such as the specific halogen substitution pattern on the benzoyl group, can significantly influence a molecule's reactivity and stereochemical outcomes.

The absence of data prevents the creation of a scientifically accurate and informative article as requested. The strict requirement to focus solely on this compound and to adhere to a detailed outline concerning its specific chemical properties cannot be fulfilled. Any attempt to generate the requested content would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, until research on this compound is conducted and published, it is not possible to provide the requested article.

Advanced Research Applications and Methodological Contributions

Design of Novel Chemical Scaffolds for Diverse Applications

The quest for innovative drug candidates and chemical probes often begins with the design and synthesis of novel molecular scaffolds. The structure of 1-(3,5-Dibromobenzoyl)azepane, featuring a seven-membered azepane ring connected to a dibrominated phenyl group, provides a unique three-dimensional architecture that is of considerable interest in medicinal chemistry.

Exploration of Chemical Space with Azepane Cores

The azepane core is a key structural motif found in a variety of natural products and pharmacologically active compounds. researchgate.net Its non-planar, flexible nature allows it to present substituents in a distinct spatial arrangement compared to more common five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638), thereby enabling the exploration of under-represented areas of chemical space. manchester.ac.uk The incorporation of the azepane ring is a strategic approach in programs aimed at exploring the chemical landscape around lead compounds. researchgate.net The 3,5-dibromobenzoyl group in this compound offers specific points for further functionalization, allowing for the systematic modification of the molecule to probe interactions with biological targets. The bromine atoms can be readily replaced or transformed using various cross-coupling reactions, providing a gateway to a diverse library of derivatives.

Development of New Synthetic Methodologies

The synthesis of azepane-containing compounds presents a significant challenge for synthetic organic chemists, driving the development of new and efficient methodologies. researchgate.net Key strategies for constructing the azepane ring include ring-closing reactions, multi-step sequences, and, notably, ring-expansion reactions. researchgate.net

Ring Expansion: A prominent method for synthesizing azepane derivatives involves the ring expansion of smaller, more readily available cyclic precursors, such as piperidines. rsc.orgresearchgate.net This approach can be highly stereoselective and regioselective, yielding diastereomerically pure azepane derivatives in excellent yields. rsc.orgresearchgate.net For instance, the treatment of specific piperidine derivatives can lead to a clean ring expansion to the corresponding azepane. rsc.org The development of palladium-catalyzed allylic amine rearrangements has also enabled the efficient two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their azepane and azocane (B75157) counterparts under mild conditions. rsc.org Another innovative strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepine system. manchester.ac.uk

Stereoselective Routes: The control of stereochemistry is crucial in the synthesis of bioactive molecules. Several stereoselective methods for the synthesis of functionalized azepanes have been developed. These include tandem ring-enlargement/alkylation or reduction processes that provide enantiomerically pure constrained diamines, which are valuable scaffolds in medicinal chemistry. researchgate.net Osmium-catalyzed tethered aminohydroxylation represents another powerful tool for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. acs.org

Contributions to Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The design of effective probes requires a deep understanding of structure-activity relationships and the principles of molecular interactions.

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

The this compound scaffold is an excellent platform for conducting Structure-Activity Relationship (SAR) studies. By systematically modifying the benzoyl and azepane moieties, chemists can investigate how changes in the molecule's structure affect its interactions with a target protein. For example, replacing the ester linkage in a lead compound with an amide, as was done in the optimization of novel azepane derivatives as protein kinase B (PKB) inhibitors, can lead to compounds with improved plasma stability and high activity. nih.gov The dibromo substitution pattern on the phenyl ring of this compound provides two key positions where different functional groups can be introduced to explore their impact on binding affinity and selectivity. This systematic approach allows for the development of a detailed understanding of the molecular features required for a desired biological effect. mdpi.comresearchgate.net

Molecular Design Principles for Modulating Chemical Interactions

The design of molecules with specific interaction capabilities is a cornerstone of supramolecular chemistry and drug discovery. numberanalytics.com The this compound structure incorporates several features that can be rationally modified to modulate its chemical interactions. The aromatic dibromophenyl ring can participate in π-π stacking and halogen bonding interactions. numberanalytics.com The amide linkage provides a hydrogen bond donor and acceptor, while the flexible azepane ring can adopt various conformations to optimize its fit within a binding pocket. researchgate.net

By tailoring the molecular structure, researchers can control the strength and orientation of these non-covalent interactions. numberanalytics.com For instance, the introduction of different substituents on the phenyl ring can alter its electronic properties and, consequently, the strength of π-π interactions. numberanalytics.com Similarly, modifications to the azepane ring can influence its conformational preferences, thereby affecting how the entire molecule presents itself to a biological target. researchgate.net The strategic incorporation of functional groups that can participate in additional non-covalent interactions, such as hydrogen bonding or electrostatic interactions, can further stabilize supramolecular structures. numberanalytics.com

Role as Precursors or Intermediates in Complex Molecule Synthesis

In addition to its direct applications as a scaffold, this compound and related structures serve as valuable precursors or intermediates in the synthesis of more complex molecules. The dibromo functionality is particularly useful, as the bromine atoms can be selectively replaced through a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the construction of intricate molecular architectures.

For example, the functionalization of dibenzo[b,f]azepine, a related tricyclic structure, has been achieved at various positions, demonstrating the versatility of such scaffolds as precursors. beilstein-journals.org Bromination of the core structure is a common strategy to introduce handles for further elaboration. beilstein-journals.org The ability to perform these transformations on the this compound framework would provide a powerful route to novel and diverse chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.